Cas no 55774-25-9 (6-Chloro-3-methyl-1H-indazole)
6-Chloro-3-methyl-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 6-CHLORO-3-METHYL-1H-INDAZOLE
- SCHEMBL3155790
- DB-197101
- MB19203
- 1515878-82-6
- 6-CHLORO-3-METHYL-INDAZOLE
- 55774-25-9
- DA-36304
- 6-Chloro-3-methyl-1H-indazole
-
- Inchi: 1S/C8H7ClN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)
- InChI Key: SKHRXDQNSOYCCY-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C=1)=NNC=2C
Computed Properties
- Exact Mass: 166.0297759g/mol
- Monoisotopic Mass: 166.0297759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 28.7Ų
6-Chloro-3-methyl-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1853888-5g |
6-Chloro-3-methyl-1H-indazole |
55774-25-9 | 98% | 5g |
¥9408.00 | 2024-05-08 |
6-Chloro-3-methyl-1H-indazole Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 6-Chloro-3-methyl-1H-indazole
6-Chloro-3-methyl-1H-indazole: A Comprehensive Overview
The compound 6-Chloro-3-methyl-1H-indazole, identified by the CAS registry number 55774-25-9, is a heterocyclic aromatic compound with significant potential in various scientific and industrial applications. This molecule belongs to the indazole family, which is a fused bicyclic structure consisting of a benzene ring and an imidazole ring. The presence of a chlorine atom at the 6-position and a methyl group at the 3-position introduces unique electronic and steric properties, making it a valuable compound in drug discovery, material science, and organic synthesis.
Recent studies have highlighted the importance of 6-Chloro-3-methyl-1H-indazole in medicinal chemistry. Researchers have explored its role as a potential lead compound for developing novel therapeutics targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. The indazole scaffold is known for its ability to interact with biological targets such as kinases, proteases, and G-protein coupled receptors (GPCRs), making it a versatile platform for drug design.
In terms of synthesis, the preparation of 6-Chloro-3-methyl-1H-indazole involves multi-step organic reactions. One common approach includes the condensation of chloroacetyl chloride with methylaminobenzene derivatives under specific reaction conditions. This method ensures high yield and purity, which are critical for downstream applications in pharmaceutical research. The optimization of synthetic routes has been an active area of investigation, with chemists focusing on improving reaction efficiency and reducing environmental impact.
The structural uniqueness of 6-Chloro-3-methyl-1H-indazole also makes it an interesting candidate for materials science applications. Its aromaticity and heteroatom content contribute to its electronic properties, which can be exploited in the development of organic semiconductors and optoelectronic devices. Recent advancements in computational chemistry have enabled researchers to predict the electronic behavior of this compound more accurately, facilitating its integration into next-generation materials.
In addition to its chemical significance, CAS No. 55774-25-9 has gained attention due to its potential as a building block in combinatorial chemistry libraries. These libraries are essential for high-throughput screening in drug discovery, where thousands of compounds are tested for their biological activity. The ability to modify the substituents on the indazole ring provides chemists with a high degree of flexibility in designing molecules with desired pharmacological properties.
The latest research on 6-Chloro-3-methyl-1H-indazole has also focused on its bioavailability and pharmacokinetics. Understanding how this compound interacts with biological systems is crucial for its successful translation into clinical applications. Studies have shown that the methyl group at position 3 enhances lipophilicity, potentially improving absorption across biological membranes. However, further research is needed to fully characterize its pharmacokinetic profile and safety profile.
In conclusion, 6-Chloro-3-methyl-1H-indazole, or CAS No. 55774-25-9, stands out as a promising compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a key player in future scientific innovations.
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